molecular formula C13H23NO4S B7189681 N-[(4-ethyloxan-4-yl)methyl]-1,1-dioxothiolane-3-carboxamide

N-[(4-ethyloxan-4-yl)methyl]-1,1-dioxothiolane-3-carboxamide

Cat. No.: B7189681
M. Wt: 289.39 g/mol
InChI Key: JZNYYFNWXSJOEB-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

N-[(4-ethyloxan-4-yl)methyl]-1,1-dioxothiolane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4S/c1-2-13(4-6-18-7-5-13)10-14-12(15)11-3-8-19(16,17)9-11/h11H,2-10H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZNYYFNWXSJOEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCOCC1)CNC(=O)C2CCS(=O)(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-ethyloxan-4-yl)methyl]-1,1-dioxothiolane-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Oxan Ring: The oxan ring can be synthesized through the cyclization of a suitable diol with an ethyl group.

    Introduction of the Thiolane Ring: The thiolane ring is introduced by reacting a suitable thiol with a halogenated precursor under basic conditions.

    Formation of the Carboxamide Group: The final step involves the reaction of the intermediate with an amine to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(4-ethyloxan-4-yl)methyl]-1,1-dioxothiolane-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced derivatives.

    Substitution: The oxan and thiolane rings can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.

    Medicine: Research may explore its potential as a therapeutic agent or drug candidate.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[(4-ethyloxan-4-yl)methyl]-1,1-dioxothiolane-3-carboxamide involves its interaction with molecular targets and pathways. The sulfur atom in the thiolane ring can participate in redox reactions, potentially affecting cellular processes. The oxan and carboxamide groups may also interact with biological molecules, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds containing a thiazole ring, such as sulfathiazole and ritonavir, share some structural similarities.

    Oxan Derivatives: Compounds with an oxan ring, such as certain ethers and lactones, have similar chemical properties.

    Carboxamide Derivatives: Compounds with a carboxamide group, such as urea derivatives, exhibit similar reactivity.

Uniqueness

N-[(4-ethyloxan-4-yl)methyl]-1,1-dioxothiolane-3-carboxamide is unique due to its combination of an oxan ring, a thiolane ring, and a carboxamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

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